Product packaging for magnesium;9,10-dihydroxyoctadecanoate(Cat. No.:CAS No. 84682-00-8)

magnesium;9,10-dihydroxyoctadecanoate

Cat. No.: B12662307
CAS No.: 84682-00-8
M. Wt: 339.8 g/mol
InChI Key: SMGRUFFFYXUNQM-UHFFFAOYSA-M
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Description

Contextualizing Magnesium Salts of Dihydroxy Fatty Acids in Chemical Sciences

Magnesium salts of fatty acids are a class of compounds with diverse industrial and scientific applications. google.com They are known for their roles as stabilizers, emulsifiers, and lubricating agents. In the context of dihydroxy fatty acids, the introduction of a divalent metal cation like magnesium can lead to the formation of complex structures with unique physical and chemical properties. hmdb.ca

The presence of hydroxyl groups along the fatty acid chain introduces polarity and the potential for hydrogen bonding, which can influence the self-assembly and thermal behavior of the resulting magnesium salt. Research into metallic salts of fatty acids has shown their potential in the development of coordination polymers, which are materials with a repeating network of metal ions and organic ligands. The specific geometry and coordination of the magnesium ion with the carboxylate and hydroxyl groups of the dihydroxyoctadecanoate anion would dictate the final architecture and properties of such materials.

Magnesium salts of fatty acids have also been investigated for their catalytic potential in organic synthesis. hmdb.ca The Lewis acidic nature of the magnesium ion, combined with the organic fatty acid component, can create a unique catalytic environment. hmdb.ca Furthermore, the biocompatibility of magnesium makes its fatty acid salts attractive for applications in biomedical devices and pharmaceutical formulations. hmdb.ca

Significance of 9,10-Dihydroxyoctadecanoate in Contemporary Chemical Investigations

The 9,10-dihydroxyoctadecanoate anion is derived from 9,10-dihydroxyoctadecanoic acid, a compound that can be synthesized from oleic acid. The presence of two hydroxyl groups in the middle of the long aliphatic chain is a key feature that imparts unique properties to its derivatives. These hydroxyl groups can participate in various chemical reactions, making it a versatile building block in organic synthesis.

In materials science, the dihydroxy functionality allows for the creation of polymers with enhanced properties. For example, it can be used as a monomer or a cross-linking agent to introduce specific functionalities into polyesters and polyurethanes. The resulting polymers may exhibit improved thermal stability, mechanical strength, or biodegradability. hmdb.ca

In the biomedical field, derivatives of 9,10-dihydroxyoctadecanoic acid are of interest for their potential biological activities. The long fatty acid chain provides lipophilicity, which can be advantageous for drug delivery applications, while the hydroxyl groups offer sites for further modification or interaction with biological targets. hmdb.ca The investigation of its magnesium salt, magnesium 9,10-dihydroxyoctadecanoate, opens avenues for exploring new applications that leverage the properties of both the dihydroxy fatty acid and the magnesium cation. hmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35MgO4+ B12662307 magnesium;9,10-dihydroxyoctadecanoate CAS No. 84682-00-8

Properties

CAS No.

84682-00-8

Molecular Formula

C18H35MgO4+

Molecular Weight

339.8 g/mol

IUPAC Name

magnesium;9,10-dihydroxyoctadecanoate

InChI

InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1

InChI Key

SMGRUFFFYXUNQM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2]

Related CAS

120-87-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Preparative Research of Magnesium 9,10 Dihydroxyoctadecanoate

Pathways for the Synthesis of 9,10-Dihydroxyoctadecanoic Acid Precursors

The primary precursor for magnesium 9,10-dihydroxyoctadecanoate is 9,10-dihydroxyoctadecanoic acid. This dihydroxy fatty acid is not commonly found in abundance in nature and is therefore typically synthesized from more readily available unsaturated fatty acids.

Derivation from Oleic Acid and Related Unsaturated Fatty Acids

Oleic acid, a monounsaturated omega-9 fatty acid, is the most common starting material for the synthesis of 9,10-dihydroxyoctadecanoic acid due to the presence of a double bond at the C9-C10 position. The primary method for this conversion is through oxidation of the double bond to form a diol.

One established method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution. In this reaction, oleic acid is suspended in a solution of sodium hydroxide (B78521) and cooled. A solution of potassium permanganate is then added, leading to the formation of a diol at the site of the double bond. The reaction mixture is then treated with sulfurous acid to reduce the excess permanganate, resulting in the precipitation of 9,10-dihydroxyoctadecanoic acid. The crude product can then be purified by filtration and washing. oc-praktikum.de

Another approach utilizes hydrogen peroxide in the presence of a carboxylic acid, such as formic acid or acetic acid. orgsyn.orggoogle.com This method proceeds via the formation of an epoxide intermediate, which is subsequently hydrolyzed to the diol. When formic acid is used, the reaction is typically carried out by adding hydrogen peroxide to a mixture of oleic acid and formic acid. orgsyn.org The resulting hydroxyformoxystearic acid is then saponified with sodium hydroxide, followed by acidification to yield 9,10-dihydroxyoctadecanoic acid. orgsyn.org

Table 1: Comparison of Chemical Synthesis Methods for 9,10-Dihydroxyoctadecanoic Acid from Oleic Acid

Method Oxidizing Agent Catalyst/Reagent Key Steps Reported Yield

Enzymatic and Biocatalytic Routes to Dihydroxy Fatty Acids

Enzymatic and biocatalytic methods offer a more sustainable and selective alternative to traditional chemical synthesis for the production of dihydroxy fatty acids. These methods often operate under milder reaction conditions and can exhibit high stereo- and regioselectivity.

Lipoxygenases (LOXs) are a class of enzymes that can catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can be further converted to dihydroxy fatty acids. nih.gov For instance, a 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis has been shown to have double dioxygenating activity, enabling the production of various dihydroxy fatty acids from polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid. nih.gov While not specifically demonstrated for 9,10-dihydroxyoctadecanoic acid from oleic acid, this approach highlights the potential of microbial enzymes in synthesizing dihydroxy fatty acids. nih.gov

Another biocatalytic strategy involves the use of oleate (B1233923) hydratases, which catalyze the hydration of the double bond in oleic acid to form 10-hydroxystearic acid. This intermediate can then be further functionalized. While this doesn't directly yield the 9,10-dihydroxy product, it represents a key enzymatic step in the functionalization of oleic acid that could be part of a multi-step enzymatic cascade. wur.nl

Multi-step enzyme-catalyzed reactions are being explored for the production of various bifunctional chemicals from renewable fatty acids. For example, a cascade reaction involving an oleate hydratase, an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and a lipase (B570770) has been reported for the production of sebacic acid from oleic acid. researchgate.net Such multi-enzyme systems could potentially be engineered to produce 9,10-dihydroxyoctadecanoic acid.

Magnesium Salt Formation and Optimization for Magnesium 9,10-Dihydroxyoctadecanoate

The formation of magnesium 9,10-dihydroxyoctadecanoate involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium source. ontosight.ai The general principle is an acid-base reaction where the carboxylic acid proton is replaced by a magnesium ion.

Precipitation and Crystallization Techniques

A common method for the preparation of magnesium salts of fatty acids is through a precipitation reaction. tiiips.comjcsp.org.pk This typically involves two main approaches:

Direct Process: This method involves the direct reaction of the fatty acid with a magnesium source, such as magnesium oxide or magnesium carbonate, in an aqueous solution. fao.org The resulting magnesium salt, being insoluble in water, precipitates out of the solution. tiiips.com The precipitate can then be collected by filtration, washed to remove any unreacted starting materials or byproducts, and dried. tiiips.com

Indirect Process (Double Decomposition): In this method, the fatty acid is first saponified with a base like sodium hydroxide to form a soluble sodium salt. jcsp.org.pkfao.org A solution of a soluble magnesium salt, such as magnesium chloride or magnesium sulfate, is then added to the sodium salt solution. jcsp.org.pk This results in a double decomposition reaction where the insoluble magnesium salt of the fatty acid precipitates out. jcsp.org.pk The precipitate is then filtered, washed thoroughly to remove soluble byproducts like sodium chloride or sodium sulfate, and dried. jcsp.org.pk

The conditions of the precipitation, such as temperature, rate of mixing, and concentration of reactants, can significantly affect the physical properties of the final product, including its bulk density and purity. jcsp.org.pk

Crystallization of the magnesium salt can be influenced by factors such as solvent choice, temperature, and the presence of seeding crystals. For some magnesium salts, cooling a saturated solution can induce crystallization. google.com The pH of the solution can also play a crucial role in the crystallization process.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of magnesium 9,10-dihydroxyoctadecanoate synthesis, several green approaches can be considered.

For the synthesis of the precursor, the use of biocatalytic routes, as discussed in section 2.1.2, is a key green chemistry strategy. nih.govwur.nl These methods avoid the use of harsh reagents and high temperatures associated with some chemical oxidation methods. The use of enzymes can also lead to higher selectivity, reducing the formation of byproducts and simplifying purification processes.

In the magnesium salt formation step, the choice of reagents and solvents is important. Using water as a solvent is a green approach. The direct reaction of the fatty acid with magnesium oxide or carbonate is also advantageous as the only byproduct is water or carbon dioxide, respectively. tiiips.com If the indirect method is used, the selection of magnesium salts with less environmental impact is preferable.

Furthermore, the development of synthetic methods that utilize renewable resources and are energy-efficient aligns with the principles of green chemistry. The use of plant-derived oleic acid as a starting material is an example of utilizing a renewable feedstock. wur.nl Green synthesis of magnesium oxide nanoparticles using plant extracts has also been reported, which could potentially be adapted for the synthesis of magnesium carboxylates. nih.govfrontiersin.orgresearchgate.net

Exploration of Structural Analogues and Derivatives of Dihydroxyoctadecanoates

The exploration of structural analogues and derivatives of dihydroxyoctadecanoates can lead to compounds with modified physical, chemical, and biological properties. This can involve altering the chain length, the position of the hydroxyl groups, or the introduction of other functional groups.

Dihydroxy fatty acids can be derived from various naturally occurring unsaturated fatty acids, which can result in analogues with different chain lengths and positions of the hydroxyl groups. google.com For example, the use of isomerization products of natural unsaturated fatty acids can lead to a mixture of dihydroxy fatty acids with hydroxyl groups at different positions in the molecule. google.com

Further derivatization of the hydroxyl groups can lead to a range of new compounds. For instance, dihydroxy fatty acids can be used as monomers in the production of polyesters and polyurethanes. pschemicals.com The presence of the two hydroxyl groups and a carboxylic acid group makes them versatile building blocks for polymer synthesis.

The synthesis of fatty acid amides from fatty acids is another route to derivatives. mdpi.com The condensation of a fatty acid chloride with an amine can produce the corresponding amide. mdpi.com This approach could be applied to 9,10-dihydroxyoctadecanoic acid to create a family of dihydroxy fatty acid amides with potential applications in various fields.

The development of chemoenzymatic methods allows for the synthesis of a variety of fatty acid derivatives. For example, fatty acids can be converted into hyperbranched polyesters, which have unique properties compared to their linear counterparts. nih.gov

Ester Derivatives of 9,10-Dihydroxyoctadecanoic Acid

The esterification of 9,10-dihydroxyoctadecanoic acid can be carried out using various methods, with Fischer esterification being a common approach for producing a range of alkyl esters. athabascau.camasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, often in excess to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org

Research has explored the synthesis of several ester derivatives, including methyl, isobutyl, and 2-ethylhexyl esters. For instance, novel α-hydroxy ethers have been prepared by treating isobutyl 9,10-epoxystearate (B1258512) with various aliphatic alcohols in the presence of an acid catalyst. researchgate.net In one study, isobutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate was identified as a particularly promising derivative. Further optimization led to the development of an improved synthesis of 2-ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate from oleic acid, with sulfuric acid being the most effective catalyst for the conversion of the intermediate epoxide. researchgate.net

Another class of ester derivatives that has been investigated are the ethoxylates of 9,10-dihydroxyoctadecanoic acid. These are synthesized by reacting the acid with ethylene (B1197577) oxide. researchgate.net This process results in surfactants with three hydrophilic chains, and the properties of these surfactants can be tuned by varying the number of ethylene oxide units. researchgate.net

Table 1: Examples of Synthesized Ester Derivatives of 9,10-Dihydroxyoctadecanoic Acid

Ester Derivative Synthetic Method Starting Materials Key Findings
Methyl 9,10-dihydroxyoctadecanoate Fischer Esterification 9,10-Dihydroxyoctadecanoic acid, Methanol, Acid catalyst Standard esterification product.
Isobutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate Acid-catalyzed reaction with alcohol Isobutyl 9,10-epoxystearate, 2-Ethylhexanol Shows desirable low-temperature properties.
2-Ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate Optimized acid-catalyzed reaction Oleic acid (via epoxide intermediate), 2-Ethylhexanol Exhibits favorable low-temperature performance. researchgate.net
9,10-Dihydroxystearic acid ethoxylates Reaction with ethylene oxide 9,10-Dihydroxyoctadecanoic acid, Ethylene oxide Produces surfactants with multiple hydrophilic chains. researchgate.net

Salts with Alternative Metal Counterions

The preparation of salts of 9,10-dihydroxyoctadecanoic acid with various metal counterions is typically achieved through a neutralization reaction between the acid and a corresponding metal base, such as a hydroxide or oxide.

A detailed procedure for the synthesis of lithium 9,10-dihydroxyoctadecanoate has been described for its application as a grease thickener. aidic.it This two-phase preparation begins with mixing 9,10-dihydroxyoctadecanoic acid with distilled water and heating to form an oil solution. A solution of lithium hydroxide monohydrate in warm water is then slowly added. The mixture is heated to ensure complete saponification, followed by the removal of water to yield a white semi-solid paste. This paste is then dried under vacuum to obtain a solid powder. aidic.it

The general approach for synthesizing other alkali metal salts, such as sodium 9,10-dihydroxyoctadecanoate, involves the neutralization of 9,10-dihydroxyoctadecanoic acid with the respective alkali metal hydroxide. While specific detailed procedures for potassium and other alkali metal salts are less commonly reported in the literature, the principle of neutralization remains the standard method.

For alkaline earth metals like calcium, the synthesis would similarly involve the reaction of 9,10-dihydroxyoctadecanoic acid with a calcium base, such as calcium hydroxide. The reaction stoichiometry would need to be adjusted to account for the divalent nature of the calcium ion.

Table 2: Synthesis of a Lithium Salt of 9,10-Dihydroxyoctadecanoic Acid

Reactant 1 Reactant 2 Reaction Conditions Product
9,10-Dihydroxyoctadecanoic acid in distilled water Lithium hydroxide monohydrate in warm water Heating and stirring at approximately 95-100°C for 1 hour to ensure complete saponification. aidic.it Lithium 9,10-dihydroxyoctadecanoate

Advanced Analytical and Spectroscopic Characterization Techniques for Magnesium 9,10 Dihydroxyoctadecanoate

Spectroscopic Fingerprinting and Structural Elucidation

Application of Fourier-Transform Infrared (FTIR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For magnesium 9,10-dihydroxyoctadecanoate, the FTIR spectrum is characterized by absorption bands corresponding to its hydroxyl, alkyl, and carboxylate components.

The presence of the long hydrocarbon chain is confirmed by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically observed in the 2850-2960 cm⁻¹ region. The bending vibrations for these groups appear around 1465 cm⁻¹ and 1375 cm⁻¹.

The two hydroxyl (-OH) groups attached to the C9 and C10 positions of the octadecanoate chain are expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular and intramolecular hydrogen bonding. The C-O stretching vibrations associated with these secondary alcohol groups would appear in the 1050-1150 cm⁻¹ range.

The most significant feature for confirming the salt formation is the carboxylate group (COO⁻). In the corresponding free fatty acid (9,10-dihydroxyoctadecanoic acid), the carboxylic acid C=O stretch appears around 1700 cm⁻¹. In the magnesium salt, this is replaced by two distinct bands: an asymmetric stretching vibration (νₐsym(COO⁻)) typically between 1540-1650 cm⁻¹ and a symmetric stretching vibration (νₛym(COO⁻)) between 1390-1420 cm⁻¹. The large separation between these two wavenumbers (Δν) is indicative of the coordination mode between the magnesium ion (Mg²⁺) and the carboxylate groups.

Table 1: Expected FTIR Absorption Bands for Magnesium 9,10-Dihydroxyoctadecanoate

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (Broad) O-H Stretching Hydroxyl (-OH)
2915-2960 Asymmetric C-H Stretching Methylene (-CH₂-)
2850-2900 Symmetric C-H Stretching Methylene (-CH₂-)
1540-1650 Asymmetric COO⁻ Stretching Carboxylate (COO⁻)
1465 C-H Bending Methylene (-CH₂-)
1390-1420 Symmetric COO⁻ Stretching Carboxylate (COO⁻)

Application of Raman Spectroscopy in Compound Characterization

Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and skeletal vibrations. For magnesium 9,10-dihydroxyoctadecanoate, Raman spectroscopy is particularly useful for analyzing the long hydrocarbon chain. The spectrum would be dominated by a strong C-C stretching mode within the alkyl chain around 1130 cm⁻¹ (trans-chain vibration) and a CH₂ twisting mode near 1295 cm⁻¹.

While the O-H stretching vibrations are typically weak in Raman spectra, the carboxylate stretches can be observed. Similar to FTIR, the symmetric and asymmetric stretching modes of the COO⁻ group provide information on the coordination with the magnesium ion. The crystal structure of related magnesium compounds, such as magnesium hydroxide (B78521), has been studied using Raman spectroscopy, indicating that specific lattice modes and surface hydroxyl groups can be identified. rsc.orgresearchgate.net Studies on other magnesium carbonate minerals have also utilized Raman spectroscopy to identify different phases and hydration states. brighton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation in solution.

¹H NMR : The proton NMR spectrum would provide a map of all the hydrogen atoms in the 9,10-dihydroxyoctadecanoate anion. The protons on the long alkyl chain would appear as a complex multiplet in the upfield region (approx. 1.2-1.6 ppm). The protons alpha to the carboxylate group (-CH₂-COO⁻) would be shifted downfield (approx. 2.2-2.4 ppm). The protons attached to the carbons bearing the hydroxyl groups (CH-OH at C9 and C10) would be further downfield (approx. 3.4-3.8 ppm). The hydroxyl protons themselves would appear as a broad signal whose chemical shift is dependent on concentration and solvent.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carboxylate carbon (COO⁻) would be the most downfield signal (approx. 175-185 ppm). The carbons bonded to the hydroxyl groups (C9 and C10) would resonate in the 70-80 ppm range. The remaining carbons of the alkyl chain would appear in the 14-40 ppm range.

²⁵Mg NMR : Direct observation of the magnesium cation is possible via ²⁵Mg NMR spectroscopy. However, this technique is challenging due to the low natural abundance (10.0%) and quadrupolar nature of the ²⁵Mg nucleus, which often leads to very broad signals. Despite these difficulties, it can provide valuable information about the local symmetry and coordination environment of the magnesium ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to deduce its structure by analyzing its fragmentation patterns. While direct data for the magnesium salt is scarce, analysis of the related methyl 9,10-dihydroxyoctadecanoate provides significant insight into the fragmentation of the fatty acid chain. nist.gov

The key fragmentation pathway for dihydroxy fatty acids involves cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (the C9-C10 bond). nist.gov This α-cleavage results in characteristic fragment ions that pinpoint the location of the diol. For the 9,10-dihydroxyoctadecanoate anion, this would lead to two primary types of fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for the 9,10-Dihydroxyoctadecanoate Anion

Fragment Structure Expected m/z
Cleavage at C9-C10 HOOC-(CH₂)₇-CH(OH) 187

The Human Metabolome Database also provides a predicted GC-MS spectrum for the free acid, (9S,10S)-9,10-dihydroxyoctadecanoate, which supports this fragmentation pattern. hmdb.cahmdb.ca The presence of the magnesium ion would be confirmed by observing the isotopic pattern of magnesium in the molecular ion region if a soft ionization technique is used.

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) Studies on Magnesium 9,10-Dihydroxyoctadecanoate

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and solid-solid transitions.

Specific DSC data for magnesium 9,10-dihydroxyoctadecanoate is not widely available, but extensive studies on the closely related compound, magnesium stearate (B1226849), provide a strong model for its expected behavior. netzsch.comnetzsch.com Magnesium soaps like magnesium stearate exhibit complex thermal behavior due to the existence of different hydrates (e.g., monohydrate, dihydrate, trihydrate) and anhydrous forms. netzsch.comresearchgate.net

A typical DSC thermogram for a hydrated magnesium soap would show several endothermic events upon heating:

Dehydration : One or more broad endotherms at lower temperatures (typically below 130°C) corresponding to the loss of surface and bound water. netzsch.com The number and temperature of these peaks can indicate the presence of different hydrate (B1144303) forms. netzsch.com

Phase Transitions : Sharp endotherms at higher temperatures (e.g., 130-155°C) may correspond to solid-state phase transitions or melting of different constituents of the material. netzsch.com Commercial magnesium stearate often shows multiple peaks in this region. netzsch.comresearchgate.net

Decomposition : At much higher temperatures, an exothermic or endothermic event associated with the thermal decomposition of the compound would occur.

The thermal profile of magnesium 9,10-dihydroxyoctadecanoate is expected to be similarly complex, influenced by its hydration state, crystallinity, and the presence of the two additional hydroxyl groups, which could lead to different hydrogen bonding networks and affect the transition temperatures compared to magnesium stearate.

Table 3: Comparison of Thermal Events Observed in Magnesium Stearate (as an analogue)

Temperature Range (°C) Event Type Description Reference
~78 - 116 Endotherm Release of surface and bound water (dehydration) netzsch.com

Thermogravimetric Analysis (TGA) Studies on Magnesium 9,10-Dihydroxyoctadecanoate

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and composition of magnesium 9,10-dihydroxyoctadecanoate. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides insights into thermal decomposition patterns and the presence of volatile components such as water. umw.edu.pl

The thermal behavior of magnesium salts of fatty acids, such as magnesium stearate, often shows distinct mass loss steps corresponding to the release of surface and bound water before the decomposition of the organic component. labwrench.comnetzsch.com For magnesium 9,10-dihydroxyoctadecanoate, a similar pattern is expected. The initial mass loss at lower temperatures (typically below 200°C) is attributed to dehydration. The compound may exist in various hydrated forms (monohydrate, dihydrate, etc.), and TGA can help identify its hydration state. netzsch.com Following dehydration, further heating leads to the decomposition of the dihydroxyoctadecanoate anion at higher temperatures.

Research Findings: TGA studies on analogous compounds reveal a multi-step decomposition process. The first phase involves the loss of adsorbed and crystalline water, followed by the decomposition of the anhydrous salt. For instance, the analysis of magnesium oxalate (B1200264) dihydrate shows a clear two-step mass loss: water release between 120°C and 300°C, and subsequent decomposition of the oxalate between 300°C and 600°C. researchgate.net A similar profile, adjusted for the different molecular weight and decomposition temperature of the dihydroxyoctadecanoate ligand, is anticipated for the target compound.

Table 1: Representative TGA Data for a Hypothetical Magnesium Fatty Acid Salt

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 125~3-6%Release of adsorbed and hydrate water
>300SignificantDecomposition of the organic fatty acid salt

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state structure of magnesium 9,10-dihydroxyoctadecanoate. It provides detailed information about the crystalline nature of the compound, including lattice parameters and phase purity. researchgate.net The technique works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams, which are characteristic of the atomic arrangement within the crystal lattice. frontiersin.org

The resulting XRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental pattern of magnesium 9,10-dihydroxyoctadecanoate with reference patterns from crystallographic databases, such as the International Centre for Diffraction Data (ICDD), its identity and purity can be unequivocally confirmed. frontiersin.org The sharpness and intensity of the diffraction peaks also provide an indication of the degree of crystallinity.

Research Findings: Analysis of various magnesium-containing compounds in dietary supplements has demonstrated the power of XRD in confirming the identity of the specific salt present. frontiersin.org For magnesium 9,10-dihydroxyoctadecanoate, XRD analysis would involve recording the powder diffraction pattern and matching the observed peak positions (2θ values) to a reference standard to verify its structure. The absence of peaks from potential impurities would confirm the sample's phase purity.

Table 2: Illustrative X-ray Diffraction Peak List for a Crystalline Magnesium Salt

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
5.416.35100
10.88.1845
16.25.4760
21.74.0975

Note: This data is hypothetical and serves to illustrate the type of information obtained from an XRD experiment.

Chromatographic Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of the fatty acid component of magnesium 9,10-dihydroxyoctadecanoate. Due to the low volatility of the magnesium salt and the free fatty acid, derivatization is required prior to analysis. shimadzu.com A common procedure involves converting the 9,10-dihydroxyoctadecanoic acid into a more volatile form, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ether derivative. nih.govfao.org

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The mass spectrum provides structural information that confirms the identity of the fatty acid derivative. nih.gov

Research Findings: The analysis of 9,10-dihydroxyoctadecanoic acid has been performed by converting it to its pentafluorobenzyl (PFB) ester followed by formation of trimethylsilyl ether derivatives for GC-MS analysis. nih.gov The NIST Chemistry WebBook provides mass spectral data for methyl 9,10-dihydroxyoctadecanoate, which serves as a reference for identification. nist.govnist.gov The fragmentation pattern in the mass spectrum is key to confirming the position of the hydroxyl groups on the octadecanoate chain.

Table 3: Key Parameters in GC-MS Analysis of Derivatized 9,10-Dihydroxyoctadecanoic Acid

ParameterDescription
Derivatization AgentMethanolic HCl (for FAME) or BSTFA (for TMS ether)
GC ColumnPolar capillary column (e.g., cyano- or wax-based)
Ionization ModeElectron Ionization (EI)
Key m/z FragmentsMolecular ion peak and characteristic fragments from cleavage at the C-C bond between the hydroxylated carbons.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of magnesium 9,10-dihydroxyoctadecanoate. Unlike GC, HPLC can often analyze fatty acids and their salts at ambient temperature, which is advantageous for heat-sensitive compounds and avoids potential thermal degradation. aocs.orgresearchgate.net

For purity analysis, a reversed-phase HPLC method is typically employed. In this mode, the sample is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. The main compound, magnesium 9,10-dihydroxyoctadecanoate, will have a characteristic retention time. The presence of other peaks in the chromatogram indicates impurities, and their peak areas can be used to quantify the purity of the sample.

Research Findings: HPLC is well-established for the analysis of fatty acids, including those with polar functional groups like hydroxyls. aocs.org It can effectively separate isomers and related substances, making it ideal for purity assessment. hplc.eu Studies have demonstrated the quantification of threo-9,10-dihydroxyoctadecanoic acid using HPLC with UV detection after derivatization to p-bromophenacyl esters, highlighting the technique's applicability. nih.gov

Table 4: Example HPLC Purity Analysis Report

Peak IDRetention Time (min)Peak AreaArea (%)Identity
14.515,0000.5Impurity A
28.22,970,00099.0Magnesium 9,10-dihydroxyoctadecanoate
39.115,0000.5Impurity B

Ion Chromatography for Metal Ion Content Determination

Ion Chromatography (IC) is the preferred method for accurately determining the magnesium content in magnesium 9,10-dihydroxyoctadecanoate. This technique separates ions based on their affinity for an ion-exchange resin packed in a column. ijsr.net

To perform the analysis, a sample of the compound is dissolved to liberate the magnesium ions (Mg²⁺). This solution is then injected into the ion chromatograph. A liquid eluent carries the sample through a cation-exchange column, where the Mg²⁺ ions are separated from other potential cations. The separated ions are then detected, typically by a conductivity detector. researchgate.netmdpi.com Quantification is achieved by comparing the peak area of the magnesium ion in the sample to a calibration curve generated from standards of known magnesium concentrations. qasac-americas.org

Research Findings: IC methods have been successfully developed and validated for the quantitative determination of inorganic cations, including Mg²⁺, in various matrices, from biodiesel to pharmaceutical preparations. mdpi.comnih.gov These methods demonstrate high sensitivity, with low limits of detection (LOD), and excellent linearity over a range of concentrations. ijsr.netnih.gov

Table 5: Typical Results for Magnesium Content Determination by Ion Chromatography

ParameterValue
Calibration Range (Mg²⁺)0.1 - 2.5 mg/L
Correlation Coefficient (r²)>0.999
Sample Retention Time (Mg²⁺)16.2 min
Calculated Mg Content in Sample3.8% (w/w)
Theoretical Mg Content3.7% (w/w)

Note: Retention time and content values are illustrative.

Theoretical and Mechanistic Studies on Magnesium 9,10 Dihydroxyoctadecanoate

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide valuable insights into the molecular properties of magnesium 9,10-dihydroxyoctadecanoate, offering predictions of its three-dimensional structure and dynamic behavior.

The energetics of these conformations are influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl groups and the carboxylate group, as well as steric hindrance along the fatty acid chain. Theoretical calculations can predict the relative stability of these conformers.

Table 1: Computed Properties of the (9S,10S)-9,10-Dihydroxyoctadecanoate Anion

PropertyValueSource
Molecular FormulaC18H35O4-PubChem
Exact Mass315.25353459 DaPubChem
XLogP35.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count15PubChem
Topological Polar Surface Area80.6 ŲPubChem

This data is for the anionic component of the magnesium salt and provides a basis for understanding its chemical properties. nih.gov

Molecular dynamics simulations of long-chain fatty acids within environments such as lipid bilayers have shown that the aliphatic tails exhibit significant flexibility and can engage in van der Waals interactions with neighboring molecules. u-tokyo.ac.jpnih.govresearchgate.netuantwerpen.be For magnesium 9,10-dihydroxyoctadecanoate, intermolecular interactions would be multifaceted.

The dihydroxyoctadecanoate anions can interact through:

Van der Waals forces between the long hydrocarbon chains, contributing to the packing and aggregation of the molecules.

Hydrogen bonding between the hydroxyl groups of one molecule and the carboxylate or hydroxyl groups of another.

Coordination Chemistry and Magnesium Ion Binding Principles

The interaction between the magnesium ion (Mg²⁺) and the 9,10-dihydroxyoctadecanoate ligand is a key aspect of the compound's chemistry, governed by the principles of coordination chemistry.

Magnesium ions typically exhibit a coordination number of six, adopting a distorted octahedral geometry. nih.govmdpi.com In magnesium 9,10-dihydroxyoctadecanoate, the primary coordination is expected to occur between the magnesium ion and the carboxylate group of the dihydroxyoctadecanoate ligand. This interaction is a classic example of metal-carboxylate binding. nih.govfiveable.me

The hydroxyl groups at the C9 and C10 positions could also potentially participate in coordination with the magnesium ion, acting as neutral ligands. This would lead to the formation of a chelate ring, which can enhance the stability of the complex. The coordination could be monodentate (only the carboxylate group binds) or bidentate (both the carboxylate and a hydroxyl group, or both hydroxyl groups, bind to the magnesium). Bidentate chelation involving a carboxylate and a hydroxyl group typically forms a stable five- or six-membered ring. nih.govmdpi.com

Table 2: Potential Coordination Modes of 9,10-Dihydroxyoctadecanoate with Magnesium

Coordination ModeDescriptionPotential for Chelation
MonodentateThe magnesium ion is coordinated to a single oxygen atom of the carboxylate group.Low
Bidentate (Carboxylate)The magnesium ion is coordinated to both oxygen atoms of the carboxylate group.High
Bidentate (Carboxylate-Hydroxyl)The magnesium ion is coordinated to one oxygen of the carboxylate group and the oxygen of a hydroxyl group.High (forms a stable ring)
BridgingThe carboxylate group bridges two magnesium ions.Possible in polymeric structures

The presence of the two hydroxyl groups on the octadecanoate chain can significantly influence the stability of the magnesium complex. The ability of these hydroxyl groups to participate in chelation with the magnesium ion can lead to a more stable complex compared to a magnesium salt of a simple long-chain fatty acid. This increased stability is due to the chelate effect, where the formation of a ring structure is entropically favorable.

Furthermore, intramolecular hydrogen bonding between the hydroxyl groups and the coordinated carboxylate group can also affect the electronic properties of the ligand and, consequently, the strength of the magnesium-carboxylate bond. nih.gov The stereochemistry of the hydroxyl groups (erythro vs. threo) will also play a role in determining the feasibility and stability of chelation, as it dictates the spatial arrangement of the coordinating atoms.

Biochemical Reaction Mechanisms Involving Dihydroxyoctadecanoate Structures

The 9,10-dihydroxyoctadecanoate structure is known to be involved in certain biochemical pathways. 9,10-Dihydroxystearic acid is recognized as an oxidation product of oleic acid. caymanchem.com This transformation is a common metabolic process in various biological systems.

One of the notable biochemical roles of 9,10-dihydroxystearic acid is its activity as a peroxisome proliferator-activated receptor α (PPARα) agonist. caymanchem.com PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. By activating PPARα, 9,10-dihydroxystearic acid can influence the expression of genes involved in fatty acid oxidation.

The formation of a magnesium salt of this dihydroxy fatty acid could potentially modulate its bioavailability and transport within biological systems, thereby influencing its interaction with receptors like PPARα. The presence of the magnesium ion may also play a role in the interaction with the receptor's binding site, although specific mechanisms for the magnesium salt have not been elucidated.

Investigation of Lipid Metabolism Pathways Associated with Fatty Acid Derivatives

The metabolic impact of magnesium 9,10-dihydroxyoctadecanoate is theoretically rooted in the biological activities of its constituent parts: the 9,10-dihydroxyoctadecanoate anion and the magnesium cation. The anion, a derivative of stearic acid, belongs to the class of dihydroxy fatty acids. ontosight.aiontosight.ai Research into its direct precursor, 10-hydroxystearic acid, shows it can be metabolized by yeast through oxidation and subsequent β-oxidation cycles. researchgate.net

Studies on 9,10-dihydroxystearic acid (DHSA) have demonstrated its potential influence on metabolic processes. In a study involving diabetic KKAy mice, a diet containing 4% DHSA was found to improve glucose tolerance and insulin (B600854) sensitivity. nih.gov The mechanism for this effect may be linked to the activation of PPAR-gamma, a key regulator of lipid and glucose metabolism. nih.gov While DHSA did not activate PPAR-alpha, its dose-dependent activation of PPAR-gamma suggests a potential pathway through which it exerts its metabolic effects. nih.gov

Magnesium itself plays a critical, multifaceted role in lipid metabolism. Chronic magnesium deficiency has been associated with an increased risk for metabolic disorders, including changes in lipid profiles and atherosclerosis. nih.gov Mechanistically, magnesium is understood to influence lipid metabolism by enhancing the activity of key enzymes. researchgate.net These include lecithin-cholesterol acyltransferase (LCAT), which is crucial for the formation of mature high-density lipoprotein (HDL), and lipoprotein lipase (B570770), an enzyme that hydrolyzes triglycerides in lipoproteins. researchgate.net Some research suggests a higher intake of magnesium is associated with significantly lower odds of developing metabolic syndrome. kcl.ac.uk A systematic review of randomized controlled trials indicated that magnesium supplementation significantly increased HDL-cholesterol levels. researchgate.netnih.gov Therefore, the complete compound, magnesium 9,10-dihydroxyoctadecanoate, could theoretically influence lipid and glucose homeostasis through the combined actions of DHSA on PPAR-gamma signaling and magnesium's enzymatic roles in lipid processing.

Role of Dihydroxy Fatty Acids in Cellular Signaling Pathways

Fatty acids are not merely metabolic substrates; they are increasingly recognized as potent signaling molecules that modulate a variety of cellular processes. nih.govnih.govfrontiersin.org Dihydroxy fatty acids, such as 9,10-dihydroxyoctadecanoic acid, are involved in these signaling cascades. Research indicates that threo-9,10-dihydroxystearic acid participates in cellular signaling pathways and can affect the properties of cell membranes. ontosight.ai

Recent computational studies suggest a more specific signaling role, with molecular docking results indicating that 9,10-dihydroxystearic acid may interact strongly with the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a critical component of the innate immune system, and its activation leads to the release of pro-inflammatory cytokines. This potential interaction highlights a role for DHSA in immunomodulatory and inflammatory signaling pathways. researchgate.net

Furthermore, the metabolic effects of DHSA on improving insulin sensitivity are thought to be mediated by its activation of the nuclear receptor PPAR-gamma. nih.gov PPAR-gamma is a master regulator of gene expression, and its activation influences numerous signaling pathways involved in adipogenesis, lipid metabolism, and inflammation. The ability of fatty acids and their derivatives to act as ligands for nuclear receptors is a well-established mechanism of cellular signaling. nih.gov The bioavailability and subsequent signaling function of fatty acids are governed by their interactions with cellular proteins and membranes. nih.gov The introduction of hydroxyl groups, as in DHSA, increases the polarity of the fatty acid, which can influence its interaction with signaling proteins and its role within the cell. ontosight.ai

Magnesium's Fundamental Roles in Biological Systems at a Molecular Level

Magnesium is one of the most abundant cations in living cells and is indispensable for a vast array of physiological and biochemical processes. nih.govnih.gov It is a required cofactor in over 300 enzymatic reactions and is essential for everything from energy metabolism and protein synthesis to genomic stability. kcl.ac.ukwikipedia.org

Enzymatic Cofactor Mechanisms

Magnesium's role as an enzymatic cofactor is arguably its most critical function. canprev.ca It is required by hundreds of enzymes to function, with some estimates placing the number at over 600. nih.govcanprev.ca Magnesium can participate in enzymatic reactions in several ways:

Substrate Binding: Magnesium frequently binds to substrates, primarily adenosine (B11128) triphosphate (ATP), to form a Mg-ATP complex. nih.govicm.edu.pl This complex is the actual substrate for a multitude of enzymes, especially kinases, which catalyze the transfer of phosphate (B84403) groups. nih.gov The binding of Mg²⁺ weakens the terminal O–P bond of ATP, making the phosphate transfer more favorable. nih.gov

Direct Enzyme Activation: Magnesium ions can bind directly to an enzyme, often at the active site, inducing a conformational change that renders the enzyme active. icm.edu.pl Many enzymes in the glycolytic pathway, such as hexokinase and phosphofructokinase, depend on magnesium for their activity. kcl.ac.uknih.gov

Stabilization of Transition States: The magnesium ion can help to stabilize negative charges that develop in the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate.

The table below summarizes key classes of enzymes that depend on magnesium.

Enzyme ClassFunctionExamples
Kinases Transfer phosphate groups from ATPHexokinase, Protein Kinases, Pyruvate Kinase nih.gov
ATPases Hydrolyze ATP to release energyNa⁺/K⁺-ATPase, Ca²⁺-ATPase
Polymerases Synthesize DNA and RNADNA Polymerase, RNA Polymerase canprev.camagnesium.ca
Cyclases Form cyclic nucleotides for signalingAdenylate Cyclase icm.edu.pl
Ligases/Synthetases Join two molecules togetherDNA Ligase nih.gov

Nucleic Acid Stability and Function

Magnesium is fundamentally important for maintaining the structural integrity and function of nucleic acids like DNA and RNA. wikipedia.orgoup.com The phosphate backbone of these molecules is polyanionic, leading to significant electrostatic repulsion. magnesium.ca Magnesium ions, with their positive charge, play a crucial role in neutralizing this repulsion. magnesium.caoup.com

This charge neutralization has several key consequences:

Structural Stabilization: Magnesium ions shield the negative charges of the phosphate groups, stabilizing the DNA double helix and complex folded RNA structures. nih.govmagnesium.ca This stabilizing effect can be measured experimentally, as higher concentrations of magnesium increase the melting temperature of DNA. magnesium.ca

Cofactor for DNA/RNA Processing Enzymes: Nearly all enzymes involved in DNA and RNA metabolism require magnesium as a cofactor. nih.gov This includes DNA and RNA polymerases, which are responsible for replication and transcription, as well as nucleases that cleave nucleic acids. canprev.camagnesium.ca Magnesium is also essential for the enzymes involved in DNA repair mechanisms, including nucleotide excision repair and base excision repair, thereby helping to maintain genomic stability. nih.govnih.govicm.edu.pl

Ribosome Stability: Ribosomes, the cellular machinery for protein synthesis, are composed of ribosomal RNA (rRNA) and protein. Magnesium is essential for maintaining the structure and aggregation of ribosomes into polysomes, which are active in protein synthesis. icm.edu.pl

Magnesium's interaction with nucleic acids can occur through two primary modes: diffuse binding, where hydrated Mg²⁺ ions interact non-specifically through long-range electrostatics, and site-specific binding, where dehydrated Mg²⁺ ions coordinate directly with specific anionic ligands within the folded nucleic acid structure. nih.gov

Membrane Interactions and Ion Transport Modulation

Magnesium is a key player in maintaining cell membrane integrity and modulating the transport of ions across the membrane. nih.govontosight.ai Its functions in this domain are diverse and complex, often involving competition with calcium and direct interaction with transport proteins. kcl.ac.uknih.gov

Magnesium modulates the activity of numerous ion channels and transporters: nih.gov

Potassium (K⁺) Channels: Intracellular magnesium can block the outward flow of potassium through certain K⁺ channels, a mechanism that is important for regulating cellular excitability. nih.gov

Sodium (Na⁺) Channels: Magnesium can block outward currents in sodium channels in a voltage-dependent manner. nih.gov

Calcium (Ca²⁺) Channels: Magnesium acts as a natural calcium channel blocker, competing with calcium for entry into the cell. kcl.ac.uk This function is vital in smooth muscle relaxation and preventing vasospasm. kcl.ac.uk

Na⁺/K⁺ Pump (ATPase): The activity of this crucial pump, which maintains the electrochemical gradients across the membrane, is stimulated by low concentrations of magnesium and inhibited by high concentrations. nih.gov

Na⁺-Ca²⁺ Exchanger: Magnesium can inhibit the activity of this antiporter, competing with calcium. nih.gov

The transport of magnesium itself across the cell membrane is a tightly regulated process facilitated by specific channels and transporters, such as TRPM6, TRPM7, and SLC41A1, which move Mg²⁺ according to its electrochemical gradient or via active transport. ontosight.aiontosight.ainih.gov

The table below details magnesium's modulatory effects on various ion transport systems.

Transporter/ChannelEffect of Magnesium
Potassium (K⁺) Channels Blocks outward K⁺ current nih.gov
Sodium (Na⁺) Channels Blocks outward Na⁺ current nih.gov
Na⁺/K⁺ Pump Stimulated at low concentrations, inhibited at high concentrations nih.gov
Na⁺-Ca²⁺ Antiport Inhibited (competitive with Ca²⁺) nih.gov
Na⁺-K⁺-2Cl⁻ Cotransport Stimulated by extracellular magnesium nih.gov
KCl Cotransport Inhibited by intracellular magnesium nih.gov

Advanced Research Applications and Future Directions for Magnesium 9,10 Dihydroxyoctadecanoate

Materials Science and Engineering Applications

In the realm of materials science, magnesium 9,10-dihydroxyoctadecanoate presents several promising applications, from biocompatible devices to industrial fluids. Its inherent properties make it a versatile component for developing new and improved materials.

The biocompatibility of magnesium 9,10-dihydroxyoctadecanoate makes it a strong candidate for the design and development of advanced biomaterials. ontosight.aiontosight.ai Magnesium-based biomaterials are of significant interest for clinical applications because they can improve the integration of permanent implants with host tissue. nih.gov For applications like tissue engineering scaffolds and osteosynthesis devices, implants made from magnesium alloys are being investigated for their favorable mechanical properties, which are similar to natural bone and can help avoid stress-shielding effects seen with more rigid materials like titanium alloys. nih.gov

The use of magnesium and its compounds in biomedical devices is advantageous as it can eliminate the need for secondary surgeries to remove the implant once healing is complete. nih.gov The inherent biocompatibility of magnesium 9,10-dihydroxyoctadecanoate suggests its potential as a component in these next-generation biodegradable medical devices. ontosight.ai

Table 1: Potential Biomaterial Applications

Application Area Potential Role of Magnesium 9,10-Dihydroxyoctadecanoate Key Benefit
Orthopedic Implants Component of biodegradable alloys and composites. Mechanical properties similar to bone, reducing stress shielding. nih.gov
Tissue Engineering Scaffold material for repairing bone, nerves, and other tissues. Biocompatibility promotes integration with host tissue. ontosight.ainih.gov
Cardiovascular Stents Material for biodegradable stents. Less thrombogenic than some permanent materials. nih.gov

Magnesium 9,10-dihydroxyoctadecanoate exhibits surfactant properties, stemming from its fatty acid component. ontosight.ai Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, making them useful as detergents, wetting agents, and emulsifiers. The structure of this compound, with a long hydrocarbon tail and a polar head, is characteristic of a surfactant.

This property is leveraged in cosmetics and personal care products, but it also has significant industrial applications. ontosight.ai As an emulsifying agent, it can be used to stabilize water-in-oil emulsions. For instance, related magnesium compounds like magnesium hydroxide (B78521) are used to create stable aqueous dispersions in hydrocarbon fuels. google.com This suggests that magnesium 9,10-dihydroxyoctadecanoate could be effective in creating stable mixtures in various industrial formulations, from personal care products to specialized fluids.

The chemical group "Lubricants & Greases" is associated with magnesium 9,10-dihydroxyoctadecanoate, indicating its potential application in this sector. pschemicals.com The lubricating properties of metallic stearates are well-documented, and magnesium 9,10-dihydroxyoctadecanoate shares a similar structural backbone with magnesium stearate (B1226849). Magnesium stearate is widely used as a lubricant in numerous powder blending and industrial applications to reduce friction, transfer heat, and prevent corrosion. google.com

By forming a thin layer on surfaces, these types of compounds reduce the friction between particles and moving parts. This action prevents ingredients or components from sticking to manufacturing equipment and can reduce wear and tear. Therefore, magnesium 9,10-dihydroxyoctadecanoate is being explored for its potential to enhance the performance of industrial lubricants and fluids, contributing to more efficient and reliable manufacturing processes.

Pharmaceutical Science Research Opportunities

In pharmaceutical science, magnesium 9,10-dihydroxyoctadecanoate is a compound of interest for its potential use in both drug formulation and delivery, primarily due to its biocompatibility and physicochemical properties. ontosight.ai

Magnesium 9,10-dihydroxyoctadecanoate has been identified as a potential excipient in pharmaceutical formulations. ontosight.ai Excipients are inactive substances that serve as the vehicle or medium for a drug or other active substance. A closely related compound, magnesium stearate, is one of the most commonly used excipients in the pharmaceutical industry, where it primarily functions as a lubricant. pharmaexcipients.com

Its role is to prevent ingredients from sticking to manufacturing equipment during the compression of powders into solid tablets. This ensures consistent and efficient production. pharmaexcipients.com Given its structural similarities, magnesium 9,10-dihydroxyoctadecanoate could potentially serve similar functions as a lubricant or flow agent in tablet and capsule manufacturing, contributing to the quality and efficiency of drug production. ontosight.ai

Table 2: Potential Pharmaceutical Excipient Functions

Function Description Benefit in Formulation
Lubricant Reduces friction between particles and manufacturing equipment (e.g., tablet presses). pharmaexcipients.com Prevents sticking to surfaces, ensures smooth and efficient production.
Anti-adherent Prevents drug particles from sticking to equipment surfaces. pharmaexcipients.com Avoids blockages and ensures uniform dosing.
Flow Agent Improves the flowability of powder blends. Facilitates consistent filling of capsules and tablet dies.

Research into magnesium 9,10-dihydroxyoctadecanoate includes its potential use in novel drug delivery systems. ontosight.aiontosight.ai Its biocompatibility and ability to form complexes with active pharmaceutical ingredients make it an attractive material for controlling the release of therapeutic agents. ontosight.ai The development of advanced formulations for magnesium-containing compounds aims to improve absorption and bioavailability, for example, by providing continuous, low-dose release throughout the gastrointestinal tract. nih.gov

The structure of magnesium 9,10-dihydroxyoctadecanoate could be leveraged to create lipid-based nanoparticles or other complex materials for targeted drug delivery. ontosight.ai Such systems could be designed to protect the drug from degradation and deliver it to a specific site in the body, potentially enhancing therapeutic efficacy.

Interdisciplinary Research Perspectives

Magnesium 9,10-dihydroxyoctadecanoate is a compound that sits (B43327) at the intersection of materials science, biochemistry, and green chemistry. As a magnesium salt of a dihydroxy fatty acid, it possesses unique chemical properties derived from both its organic and inorganic components. ontosight.ai This has opened up avenues for interdisciplinary research, particularly in the development of advanced, functional materials and the pursuit of environmentally benign production methods. The biocompatibility and surfactant properties make it a subject of interest for novel applications. ontosight.ai

Integration in Bio-Inspired Material Systems

The molecular structure of magnesium 9,10-dihydroxyoctadecanoate lends itself to applications in bio-inspired and biomimetic material systems. Bio-inspired materials are synthetic materials whose structure, properties, or function mimic those of natural materials. The compound's long hydrocarbon chain, punctuated by hydroxyl groups and terminated with a magnesium carboxylate, provides a basis for creating ordered structures and functional materials.

Research in related fatty acids and their salts has shown their potential as building blocks for complex materials. ontosight.ai Due to their biocompatibility, they are attractive candidates for use in biomedical devices and drug delivery systems. ontosight.aiontosight.ai For instance, fatty acids have been identified as highly effective biomimetic replication agents, capable of directing the spatially controlled self-assembly of materials like luminescent metal-organic frameworks (MOFs). semanticscholar.orgresearchgate.net This process relies on the affinity of the material precursors for the fatty acid molecules, which act as nucleation agents to grow crystalline patterns. semanticscholar.org

The potential integration of magnesium 9,10-dihydroxyoctadecanoate in such systems is based on its inherent properties. Its amphiphilic nature could be exploited in the formation of lipid-based nanoparticles or biodegradable polymers. ontosight.ai The presence of the divalent magnesium ion can also facilitate cross-linking or act as a coordination center, adding another layer of functionality. ontosight.ai

Table 1: Potential Applications in Bio-Inspired Material Systems

Potential ApplicationRelevant Properties of Magnesium 9,10-dihydroxyoctadecanoateResearch Findings Context
Drug Delivery Systems Biocompatibility, ability to form complexes, amphiphilic nature for nanoparticle formation. ontosight.aiontosight.aiFatty acid salts are explored for controlling the release of therapeutic agents. ontosight.ai
Biodegradable Polymers Long-chain fatty acid backbone, potential for esterification and polymerization. ontosight.aiDihydroxy fatty acids are valuable precursors for producing biodegradable polymers. nih.gov
Biomimetic Patterning Acts as a nucleation agent for self-assembly of other materials. semanticscholar.orgInsoluble fatty acids are primary triggers for the growth of MOFs on surfaces like fingerprints. semanticscholar.orgresearchgate.net
Cosmetic Formulations Surfactant and moisturizing properties. ontosight.aiThe compound's properties are suitable for use in personal care products. ontosight.aiontosight.ai

Sustainable Production and Utilization Research

A significant focus of modern chemical research is the development of sustainable processes that minimize environmental impact. Research into the production of magnesium 9,10-dihydroxyoctadecanoate aligns with these green chemistry principles, focusing on both the synthesis of its precursor, 9,10-dihydroxyoctadecanoic acid, and the subsequent salt formation.

The precursor, 9,10-dihydroxyoctadecanoic acid, is typically synthesized from oleic acid, a renewable feedstock derived from vegetable and animal fats. orgsyn.org Traditional chemical methods often involve reacting oleic acid with reagents like formic acid and hydrogen peroxide. orgsyn.org While effective, these routes can require strong acids and subsequent neutralization steps. google.com More recent research has focused on greener catalytic systems, such as using phosphotungstic acid with hydrogen peroxide, which reduces corrosion and pollution. google.com

An even more sustainable approach is the use of biocatalysis. The biological synthesis of hydroxy fatty acids offers major advantages, including high regio- and stereoselectivity under mild reaction conditions. nih.gov Enzymes like fatty acid hydratases (FAHs) can catalyze the direct addition of water to the double bond of unsaturated fatty acids like oleic acid to form hydroxy fatty acids. nih.gov Research has demonstrated that dual-enzyme systems can enhance the biosynthesis of dihydroxy fatty acids. nih.gov Furthermore, recombinant microorganisms such as Escherichia coli can be engineered to produce these compounds. researchgate.net

Once the 9,10-dihydroxyoctadecanoic acid precursor is obtained, its conversion to the magnesium salt is a straightforward acid-base reaction. This can be achieved by reacting the acid with a magnesium base, such as magnesium oxide or magnesium carbonate, often in an aqueous medium. journalssystem.comnih.gov These methods are generally high-yielding and atom-economical.

Table 2: Comparison of Synthesis Routes for 9,10-Dihydroxyoctadecanoic Acid

Synthesis RouteStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Chemical Synthesis Oleic AcidFormic acid, hydrogen peroxide. orgsyn.orgEstablished and relatively high-yielding method.Use of corrosive strong acids, potential for byproducts. orgsyn.orggoogle.com
Green Chemical Synthesis Oleic AcidPhosphotungstic acid, hydrogen peroxide. google.comHigh selectivity, reduced equipment corrosion and pollution. google.comCatalyst preparation and recovery may add complexity.
Biocatalysis (Enzymatic) Oleic AcidFatty acid hydratases (FAHs). nih.govHigh regio- and stereoselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability and cost can be limiting factors.
Metabolic Engineering Fatty AcidsRecombinant E. coli. researchgate.netUtilizes whole-cell catalysis, potential for integrated bioprocesses.Process optimization and product purification can be complex.

Q & A

Q. What are the common synthesis routes for magnesium 9,10-dihydroxyoctadecanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Magnesium 9,10-dihydroxyoctadecanoate can be synthesized via:
  • Acetylation : Alkyl 9,10-dihydroxyoctadecanoate esters react with dicarboxylic acids (e.g., oxalic or malonic acid) using p-toluenesulfonic acid (p-TSA) as a catalyst. Yields depend on reaction conditions: oxalic acid yields 93.9%, while malonic acid yields 89.6% under sonication or reflux .
  • Microbial Hydration : Methyl oleate or ricinoleate undergoes microbial epoxidation followed by hydrolysis to produce dihydroxy derivatives .

Q. What spectroscopic methods are employed to characterize magnesium 9,10-dihydroxyoctadecanoate and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl and ester functional groups. For example, compound identification in plant extracts was confirmed via ¹H NMR (δ 3.65 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : Silyl ether derivatization simplifies fragmentation patterns. Saturated derivatives yield clearer spectra than unsaturated analogs .
  • Physical Properties : Density (0.968 g/cm³), boiling point (443.1°C), and refractive index (1.467) are measured using standard protocols .

Q. What are the primary metabolic pathways involving magnesium 9,10-dihydroxyoctadecanoate in biological systems?

  • Methodological Answer :
  • Peroxisome Pathways : The compound is metabolized via EC 3.1.3.76, an enzyme that hydrolyzes phosphorylated precursors to release phosphate and dihydroxy derivatives .
  • Arachidonic Acid Metabolism : (9S,10S)-isomers act as substrates for bifunctional epoxide hydrolase 2, linking them to lipid signaling .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9S,10S vs. 9R,10R) affect the biological activity of 9,10-dihydroxyoctadecanoate derivatives?

  • Methodological Answer : Stereochemistry dictates enzyme specificity. For example:
  • (9S,10S)-isomers are implicated in silk gland development in Bombyx mori, while racemic mixtures show reduced activity .
  • Enzyme Assays : Chiral chromatography (e.g., HPLC with chiral columns) and kinetic studies (e.g., Kₘ and Vₘₐₓ measurements) quantify stereospecific interactions .

Q. What contradictions exist in reported synthesis yields of bio-lubricant derivatives, and how can they be resolved?

  • Methodological Answer : Yields vary with dicarboxylic acid chain length (93.9% for oxalic acid vs. 89.6% for malonic acid) due to steric effects. Optimization strategies include:
  • Catalyst Screening : Testing heterogeneous catalysts (e.g., zeolites) to improve efficiency.
  • Reaction Monitoring : Using TLC or GC-MS to track intermediate formation and adjust reaction times .

Q. How do micelle formation and electrical conductance properties compare with other metal soaps?

  • Methodological Answer :
  • Micelle Analysis : Dynamic light scattering (DLS) and molecular dynamics simulations reveal that magnesium salts form smaller micelles than lead(II) analogs due to higher charge density .
  • Conductance Studies : Impedance spectroscopy shows molten magnesium 9,10-dihydroxyoctadecanoate has lower ion mobility than octadecanoate, attributed to hydroxyl group interactions .

Q. What challenges arise in mass spectrometry analysis, and how can derivatization techniques improve data interpretation?

  • Methodological Answer :
  • Fragmentation Complexity : Unsaturated derivatives produce ambiguous peaks. Silylation (e.g., TMS ethers) stabilizes hydroxyl groups, simplifying spectra .
  • Isomer Discrimination : Saturated diOTMS derivatives allow differentiation of 9,10- vs. 10,12-dihydroxy isomers via diagnostic fragment ions (e.g., m/z 173 for C-9 cleavage) .

Q. How do salt forms of 9,10-dihydroxyoctadecanoate differ in physicochemical properties?

  • Methodological Answer :
  • Lithium Salts (CAS 60154-91-8): High solubility in polar solvents (e.g., methanol) due to low lattice energy.
  • Magnesium Salts (CAS 84682-00-8): Enhanced thermal stability (decomposition >300°C), making them suitable for high-temperature lubricants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.